
(4-Methoxypyrimidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxypyrimidin-2-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a methoxy group at the fourth position and a boronic acid group at the second position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-2-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the reaction of 4-methoxypyrimidine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions .
Scientific Research Applications
(4-Methoxypyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-Methoxypyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling reactions, the palladium catalyst plays a crucial role in the transmetalation step, where the boronate ester reacts with the palladium complex to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Similar in structure but with a cyclopropyl group instead of a methoxy group.
(2-(Benzylthio)-4-methoxypyrimidin-5-yl)boronic acid: Contains a benzylthio group instead of a methoxy group.
Uniqueness
(4-Methoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group enhances its
Properties
Molecular Formula |
C5H7BN2O3 |
|---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(4-methoxypyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3,9-10H,1H3 |
InChI Key |
YPTJPHPBMLOGPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=N1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)
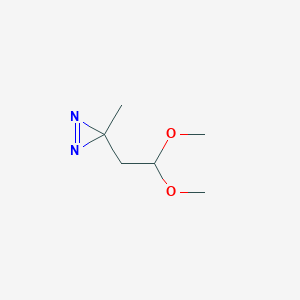
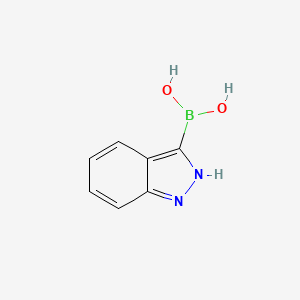
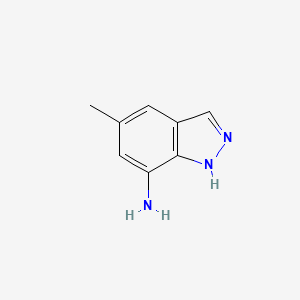
![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)

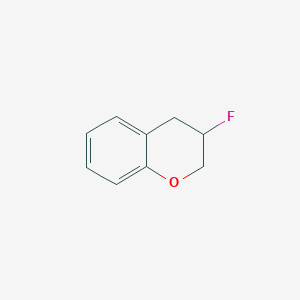

![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)

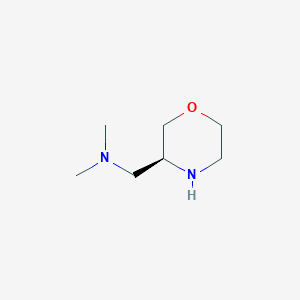
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)

